2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol
Description
2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H8ClFO2 It is a derivative of phenol, characterized by the presence of both chlorine and fluorine atoms on the aromatic ring
Properties
IUPAC Name |
2-chloro-4-(4-fluoro-2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-10-5-7(1-4-11(10)15)9-3-2-8(14)6-12(9)16/h1-6,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPJZCVJAZDJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685913 | |
| Record name | 3'-Chloro-4-fluoro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-24-8 | |
| Record name | 3'-Chloro-4-fluoro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol typically involves the halogenation of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Reagents such as sodium hydroxide or potassium tert-butoxide are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Quinones, hydroxyquinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form hydrogen bonds and interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 2-Chloro-4-fluorophenol
- 4-Fluoro-2-hydroxyphenol
- 2-Chloro-4-hydroxyphenol
Comparison: 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, along with a hydroxyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability. Compared to similar compounds, it offers a broader range of applications and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
